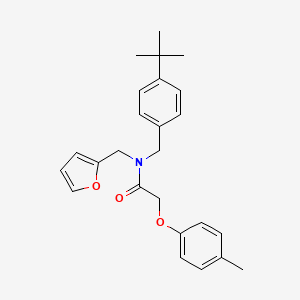

![molecular formula C24H27N3O4 B11382743 4-(3-ethoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382743.png)

4-(3-ethoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

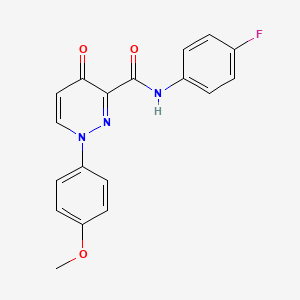

Compound X: is a complex heterocyclic compound with a fused pyrrolopyrazole ring system. Its chemical structure is as follows:

Compound X=this compound

This compound combines aromatic rings, an ethoxy group, and a pyrrolopyrazole core. Its unique arrangement contributes to its diverse properties.

Preparation Methods

Synthetic Routes:

One-Pot Synthesis: A common method involves a one-pot reaction using appropriate starting materials. For instance, the condensation of 2-hydroxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate can yield .

Multistep Synthesis: Another approach includes multistep reactions, such as cyclization of an intermediate hydrazone followed by reduction and cyclization.

Reaction Conditions:

- Solvents: Commonly used solvents include ethanol, methanol, or acetonitrile.

- Catalysts: Acidic or basic catalysts may be employed.

- Temperature: Reactions are typically carried out at reflux or room temperature.

Industrial Production:

Compound X: is not produced industrially due to its complexity. research laboratories synthesize it for further investigations.

Chemical Reactions Analysis

Compound X: undergoes various reactions:

Oxidation: It can be oxidized to form a corresponding ketone.

Reduction: Reduction of the pyrazole ring leads to a dihydropyrrolo derivative.

Substitution: Ethoxy groups can be substituted with other functional groups.

Common reagents include hydrazine, hydrogen peroxide, and metal catalysts. Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X: finds applications in:

Medicine: Its anti-inflammatory and antioxidant properties make it a potential drug candidate.

Chemistry: Researchers study its reactivity and design analogs.

Biology: It interacts with cellular pathways, affecting gene expression and protein function.

Industry: Limited applications due to synthesis challenges.

Mechanism of Action

Compound X: modulates cellular processes by:

Targeting Enzymes: It inhibits specific enzymes involved in inflammation or oxidative stress.

Gene Regulation: It affects gene expression via transcription factors.

Cell Signaling: It interacts with signaling pathways (e.g., MAPK, NF-κB).

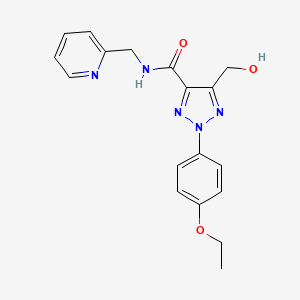

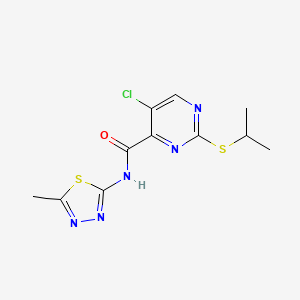

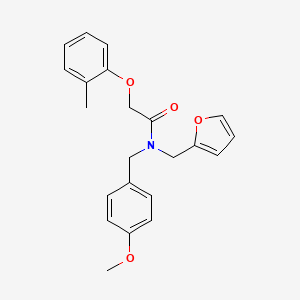

Comparison with Similar Compounds

Compound X: stands out due to its unique combination of aromatic moieties, ethoxy groups, and pyrrolopyrazole core. Similar compounds include:

Compound Y: Shares the pyrrolopyrazole scaffold but lacks the ethoxy groups.

Compound Z: Contains similar functional groups but has a different ring system.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula |

C24H27N3O4 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

4-(3-ethoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |

InChI |

InChI=1S/C24H27N3O4/c1-3-30-14-8-13-27-23(16-9-7-10-17(15-16)31-4-2)20-21(25-26-22(20)24(27)29)18-11-5-6-12-19(18)28/h5-7,9-12,15,23,28H,3-4,8,13-14H2,1-2H3,(H,25,26) |

InChI Key |

MNLMDMSAAHFSPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-6-(4-ethylphenyl)-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382687.png)

![N-(4-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11382689.png)

![2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11382694.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide](/img/structure/B11382697.png)

![5-(cyclopropylamino)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11382722.png)

![N-(4-chlorobenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11382726.png)